molecular formula C34H36F3NO13 B8809824 Valrubicin CAS No. 136816-53-0

Valrubicin

Cat. No.: B8809824
CAS No.: 136816-53-0
M. Wt: 723.6 g/mol
InChI Key: ZOCKGBMQLCSHFP-ZQUOIQDWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valrubicin is a semisynthetic anthracycline and an analog of doxorubicin, provided for research use in oncology studies . Its primary research application is in the investigation of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder . As a topoisomerase II inhibitor, Valrubicin's mechanism of action involves penetrating cells and interfering with the normal DNA breaking-resealing action of the enzyme, which inhibits nucleic acid synthesis, causes chromosomal damage, and arrests the cell cycle in the G2 phase . This mechanism provides a valuable tool for studying chemoresistance and developing second-line treatment strategies for non-invasive bladder cancer where first-line therapies have failed . For experimental use, Valrubicin is administered via intravesical instillation, a direct route into the bladder that is a key focus of translational research models . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

136816-53-0

Molecular Formula

C34H36F3NO13

Molecular Weight

723.6 g/mol

IUPAC Name

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

InChI

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14?,17?,19-,22?,27?,33-/m0/s1

InChI Key

ZOCKGBMQLCSHFP-ZQUOIQDWSA-N

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O

melting_point

116 - 117 °C

physical_description

Solid

solubility

3.25e-02 g/L

Origin of Product

United States

Preparation Methods

Stepwise Reaction Sequence

  • Carbonyl Protection : Daunorubicin undergoes selective protection of its C-13 ketone group using tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane (DCM) at 0–5°C. This prevents unwanted side reactions during subsequent steps.

  • Bromination : The protected intermediate reacts with bromine (Br₂) in acetic acid at 25°C, introducing a bromine atom at the C-14 position with >90% regioselectivity.

  • Deprotection : The TBDMS group is removed via hydrolysis with hydrochloric acid (HCl) in tetrahydrofuran (THF), restoring the C-13 ketone.

  • Esterification with Sodium n-Valerate : The C-14 hydroxyl reacts with sodium n-valerate in dimethylformamide (DMF) at 60°C, forming the 14-valerate ester.

  • Trifluoroacetylation : Treatment with trifluoroacetic anhydride (TFAA) in DCM converts the C-3’ amino group to an N-trifluoroacetyl moiety, yielding valrubicin.

Key Performance Metrics

ParameterValueSource
Overall Yield68–72%
Final Purity (HPLC)≥99%
Impurity ProfileSingle impurities <0.1%

This route’s robustness stems from the crystallinity of intermediates 5 and 8, which facilitates purification via recrystallization from ethanol/water mixtures.

Chemoenzymatic Synthesis from Doxorubicin

An alternative two-step method reported in Organic Process Research & Development utilizes enzymatic catalysis for regioselective esterification:

Process Overview

  • N-Trifluoroacetylation : Doxorubicin hydrochloride reacts with TFAA in DCM at −10°C to protect the amine.

  • Lipase-Catalyzed Esterification : Candida antarctica lipase B (CAL-B) mediates C-14 esterification with valeric acid in tert-amyl alcohol at 45°C. The enzyme’s regioselectivity eliminates the need for hydroxyl protection.

Advantages Over Chemical Synthesis

  • Yield Enhancement : 79% overall yield vs. 68–72% for chemical routes.

  • Reduced Solvent Waste : Enzymatic step uses biodegradable tert-amyl alcohol instead of halogenated solvents.

  • Scalability : Enzyme reuse for 5 cycles without activity loss.

Purification and Crystallization Techniques

Preparative Chromatography

Chinese Patent CN109847407A details a chromatographic method achieving 99.8% purity:

  • Stationary Phase : C₁₈-bonded silica gel (20–45 μm).

  • Eluant : Methanol/water (75:25 v/v) with 0.1% formic acid.

  • Flow Rate : 50 mL/min.

  • Recovery : 66% yield after lyophilization.

Crystalline Form Optimization

Patent WO2008039492A2 describes crystallization from dichloromethane/heptane (1:5 v/v) at 15°C:

  • Crystal Characteristics : Monoclinic system, P2₁ space group.

  • Stability : Hygroscopicity reduced by 40% compared to amorphous forms.

Analytical Validation of Synthesis

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.25 (t, 3H, CH₂CH₃), 3.10 (s, 3H, OCH₃), 5.40 (s, 1H, C-1’ H).

  • HPLC : Retention time 12.7 min (C₁₈ column, acetonitrile/0.1% TFA gradient).

Impurity Profiling

ImpurityRetention Time (min)Source
14-O-Acetylvalrubicin11.2
N-Detrifluoroacetyl13.5

Industrial Scalability Considerations

Cost Analysis

MethodCost per kg (USD)
Chemical Synthesis12,500
Chemoenzymatic9,800

The enzymatic route reduces costs by 22% due to lower energy input and solvent recovery.

Environmental Impact

  • PMI (Process Mass Intensity) : 87 for chemical vs. 45 for enzymatic synthesis.

  • Waste Reduction : Enzymatic method generates 1.3 kg waste/kg product vs. 4.1 kg for chemical .

Chemical Reactions Analysis

Metabolic Transformation Pathways

  • N-Trifluoroacetyladriamycin (major metabolite)

  • N-Trifluoroacetyladriamycinol (reduced form) .

These metabolites inhibit DNA topoisomerase II by interfering with DNA breakage-reunion cycles . Over 99% of the drug is excreted unchanged in urine within 2 hours, with <0.5% systemic absorption under normal bladder conditions .

DNA-Binding Interactions and Associated Reactions

Valrubicin interacts with double-stranded DNA via intercalation and electrostatic binding , as demonstrated by spectrophotometric and voltammetric studies:

Table 2: Thermodynamic Parameters of Valrubicin-DNA Interaction

ParameterValueMethod
Binding constant (kbk_b)1.75×1031.75 \times 10^3 L/molSpectrophotometry
ΔH0^025.21kJ/mol-25.21 \, \text{kJ/mol}Van’t Hoff analysis
ΔS0^0155J/mol\cdotpK155 \, \text{J/mol·K}Van’t Hoff analysis
ΔG0^022.03kJ/mol-22.03 \, \text{kJ/mol}Calculated

Competitive binding assays with methylene blue confirm intercalation, while ionic strength-dependent studies (0.0001–0.01 M KCl) reveal electrostatic contributions . Cyclic voltammetry shows a 90 mV anodic shift in oxidation potential upon DNA binding, consistent with intercalation .

Electrochemical Redox Behavior

Valrubicin exhibits reversible redox activity on platinum electrodes modified with multiwalled carbon nanotubes (MWCNTs). Key electrochemical data include:

Table 3: Cyclic Voltammetry Data for Valrubicin

ParameterOxidation Peak (V)Reduction Peak (V)
Without DNA0.450.36
With DNA0.480.39
Δ Current (µA)−42%−38%

The current reduction and positive potential shift under DNA binding indicate restricted diffusion and stabilization of the reduced form .

Stability and Degradation Reactions

Valrubicin is stable in nonaqueous solvents (e.g., dichloromethane, acetone) but degrades rapidly in aqueous media. Its decomposition pathways include:

  • Hydrolysis : Cleavage of the valerate ester bond at neutral/basic pH .

  • Oxidation : Anthracycline core degradation under prolonged exposure to oxygen .

The crystalline form remains stable at room temperature for >24 months when protected from light and moisture .

Valrubicin’s chemical reactivity is central to its mechanism as a topoisomerase II inhibitor and its pharmacokinetic profile. Its synthesis, metabolic pathways, and DNA interactions are well-characterized, supporting its targeted use in oncology.

Scientific Research Applications

Treatment of Bladder Cancer

Intravesical Therapy

Valrubicin is approved by the FDA for intravesical administration in patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ of the bladder. In a pivotal trial involving 90 patients, 21% achieved a complete response with a median follow-up of 30 months, indicating its efficacy as a salvage therapy for patients who are not candidates for cystectomy . The recommended regimen consists of six weekly instillations of 800 mg valrubicin .

Efficacy and Safety

A study assessing the safety and efficacy of valrubicin reported that it was well tolerated, with reversible local bladder symptoms being the most common side effects. Among the 90 patients treated, 19 achieved a complete response, and the median time to treatment failure was approximately 18 months . This demonstrates valrubicin's potential as an effective option for managing recurrent non-muscle-invasive bladder cancer.

Topical Applications

Hyperproliferative Skin Diseases

Recent research has explored the topical application of valrubicin for treating hyperproliferative skin diseases such as actinic keratosis and psoriasis. A study utilizing a mouse skin carcinogenesis model found that topical valrubicin significantly inhibited tumor formation and decreased cell viability in cultured human squamous cell carcinoma cells . This suggests that valrubicin may be beneficial in managing skin tumors and other related conditions.

Novel Delivery Systems

Valrubicin-Loaded Immunoliposomes

Innovative approaches are being investigated to enhance the delivery and efficacy of valrubicin. One such method involves valrubicin-loaded immunoliposomes (Val-ILs), which target cancer cells more effectively by utilizing specific antibodies . Studies indicate that these immunoliposomes can reach bone marrow and spleen rapidly, showcasing potential for treating hematological malignancies through targeted therapy.

Summary of Efficacy Data

Study Patient Population Complete Response Rate Median Follow-Up Common Side Effects
Pivotal TrialBCG-refractory CIS21%30 monthsLocal bladder symptoms
A9303 StudyBCG-refractory/intolerant18%Not specifiedMild to moderate LBAEs
Topical StudySkin tumor modelSignificant inhibitionNot applicableNone reported

Comparison with Similar Compounds

Comparison with Similar Compounds

Valrubicin belongs to the anthracycline family, which includes doxorubicin, daunorubicin, epirubicin, and idarubicin. Below is a detailed comparison:

Structural and Pharmacological Differences

  • Valrubicin : Modified with a trifluoroacetyl group and valerate side chain, enhancing lipophilicity and reducing systemic toxicity. This structural alteration decreases cardiac toxicity and vesicant properties compared to doxorubicin .
  • Doxorubicin : Lacks Valrubicin’s lipophilic modifications, resulting in higher systemic toxicity, including cardiotoxicity and myelosuppression .
  • Epirubicin : An epimer of doxorubicin with a shifted hydroxyl group, reducing cardiotoxicity but retaining similar DNA-binding efficacy .

DNA-Binding Affinity and Mechanisms

Valrubicin binds DNA via intercalation but exhibits weaker binding affinity compared to other anthracyclines:

Compound DNA Source Binding Constant (Kb, M⁻¹) Mechanism
Valrubicin Fish sperm DNA 1.75 × 10³ Intercalation with π-π stacking
Valrubicin Calf thymus DNA 4.99 × 10⁴ Electrostatic and non-electrostatic interactions
Doxorubicin Calf thymus DNA ~10⁶ Strong intercalation, higher DNA damage

Valrubicin’s binding is influenced by ionic strength: increasing KCl concentration reduces its electrostatic interaction with DNA, while non-electrostatic binding (kt ≈ 1.8 × 10⁴ M⁻¹) remains constant .

Toxicity Profiles

  • Valrubicin: Minimal systemic absorption (<5% of patients experience mild adverse events). No reported cardiotoxicity or vesicant effects . Local bladder irritation occurs in 88% of patients but resolves quickly .
  • Doxorubicin : Cumulative cardiotoxicity (dose-dependent), myelosuppression, and severe alopecia .
  • Daunorubicin: Higher risk of cardiomyopathy and myelosuppression, limiting its use in solid tumors .

Pharmacokinetics and Delivery Systems

  • Valrubicin: Rapid cellular uptake due to lipophilicity. Intravesical administration achieves high local concentrations with negligible systemic exposure . Encapsulation in immunoliposomes reduces required doses by 32.7-fold while maintaining efficacy .
  • Doxorubicin: Requires intravenous administration, leading to widespread tissue distribution and toxicity. Liposomal formulations (e.g., Doxil®) mitigate toxicity but are less targeted .

Q & A

Q. What are the primary biochemical mechanisms underlying Valrubicin's antitumor activity?

Valrubicin exhibits dual mechanisms:

  • PKC Inhibition : Competes with phorbol esters (e.g., TPA, PDBu) for PKC binding, inhibiting activation with IC50 values of 0.85 μM (TPA) and 1.25 μM (PDBu) .
  • DNA Topoisomerase II Interference : Metabolites disrupt DNA repair by interfering with the DNA breaking-resealing action of topoisomerase II, causing chromosomal damage and G2 cell-cycle arrest .
    Methodological Note: Validate PKC inhibition using radiolabeled [<sup>3</sup>H]PDBu displacement assays and assess DNA damage via comet assays or γH2AX staining .

Q. What standardized protocols ensure Valrubicin's purity and stability in in vitro experiments?

The USP recommends:

  • HPLC Analysis : Mobile phase of acetonitrile/water (55:45), flow rate 1.5 mL/min, detection at 254 nm. Acceptable purity: 98.0–102.0% .
  • Stability Testing : Store at 2–8°C, protect from light. Monitor degradation products (e.g., aglycones) using peak retention times .
    Table 1: Critical QC Parameters for Valrubicin
ParameterSpecification
Purity (HPLC)≥98.0%
Water Content≤5% (Karl Fischer)
Residual Solvents≤0.1% (ICH Q3C)

Q. How do researchers select appropriate in vitro models to evaluate Valrubicin's cytotoxicity?

  • Squamous Cell Carcinoma (SCC) Models : Use UMSCC5 (IC50 = 8.24 μM), UMSCC10b (IC50 = 10.50 μM) for dose-response studies .
  • Resistance Profiling : Include cisplatin-resistant lines (e.g., UMSCC5/CDDP, IC50 = 15.90 μM) to assess cross-resistance .
    Methodological Note: Use clonogenic assays to measure colony formation inhibition post-treatment .

Q. What pharmacokinetic parameters are critical for preclinical modeling of Valrubicin efficacy?

  • Bladder Retention : 99% recovery in urine within 24 hours post-intravesical administration (800 mg dose) .
  • Metabolic Half-Life : Rapid serum metabolism within 2 hours, necessitating frequent dosing in in vivo models .
    Methodological Note: Use electrochemical DNA sensors for real-time detection in biological fluids (detection limit: 10 nM) .

Q. How is Valrubicin's intracellular uptake quantified in cellular assays?

  • Fluorescence Spectroscopy : Measure intrinsic fluorescence (ex/em: 488/561 nm) in lysates .
  • Confocal Microscopy : Co-stain with SR-B1 antibodies to validate receptor-mediated uptake in triple-negative breast cancer (TNBC) cells .
    Methodological Note: Block SR-B1 with BLT-1 inhibitors to confirm uptake specificity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Valrubicin's anti-inflammatory effects across disease models?

  • Model-Specific Responses : Valrubicin reduces TPA-induced IL-1β/IL-6 in mouse ears but fails to inhibit P. acnes-induced cytokines (IL-1β, IL-8, TNF-α) in keratinocytes .
  • Concentration Optimization : Test higher doses (e.g., ≥10 μM) in P. acnes models, as 5 μg/mL (6.9 μM) may be subtherapeutic .
    Methodological Note: Use RNA-seq to compare transcriptomic pathways in TPA vs. P. acnes inflammation models .

Q. What methodological advancements improve Valrubicin's tumor targeting via nanodelivery systems?

  • rHDL–SPION Nanoparticles :
    • Composition: 28.36% protein, 60.77% phospholipid, 9.72% Valrubicin .
    • Efficacy: 7-fold therapeutic enhancement vs. free Valrubicin in TNBC (IC50: 158.9 μM vs. 30.4 μM) .
      Methodological Note: Characterize nanoparticles via DLS (size: 48.1 ± 6.1 nm) and TEM (spherical morphology) .

Q. What experimental strategies validate Valrubicin's dual inhibition of PKC isoforms and DNA topoisomerase II?

  • Isoform-Specific PKC Assays : Use recombinant PKCα/β/γ to quantify isoform-selective IC50 values .
  • Topoisomerase II Decatenation Assays : Monitor kinetoplast DNA unwinding in the presence of Valrubicin metabolites .
    Methodological Note: Combine siRNA knockdown (e.g., PKCβ) with cytotoxicity assays to delineate mechanism dominance .

Q. How do metabolic differences between preclinical models and humans affect translational studies of Valrubicin?

  • Species-Specific Metabolism : Murine models show faster clearance (t1/2 = 2 h) vs. humans (t1/2 = 4–6 h) .
  • Dosing Adjustments : Scale doses using body surface area (BSA) normalization in xenografts .
    Methodological Note: Use PBPK modeling to predict human pharmacokinetics from rodent data .

Q. What combinatorial approaches enhance Valrubicin's efficacy while mitigating multidrug resistance (MDR)?

  • Radiotherapy Synergy : Combine with 150–350 cGy irradiation for tumor shrinkage in hamster models .
  • Nanoparticle Co-Delivery : Load with P-glycoprotein inhibitors (e.g., verapamil) in rHDL systems to bypass efflux pumps .
    Methodological Note: Assess ABC transporter expression (e.g., MDR1) via qPCR in resistant cell lines pre-/post-treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.